2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid
Description
2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid is a phenoxyaromatic compound featuring a 2-methylpropanoic acid backbone, a phenoxy group at the 4-position, and an ethyl linker bearing an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino group. The Fmoc group is a widely used protective moiety in peptide synthesis, offering stability under acidic conditions and cleavability under basic conditions . This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing peptide-based molecules or prodrugs requiring amino group protection.
Properties
IUPAC Name |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,25(29)30)33-19-13-11-18(12-14-19)15-16-28-26(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNTZELRMUVRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid (commonly referred to as Fmoc-phenoxy acid) is a synthetic compound with significant implications in biochemical research, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, including its effects on specific biological pathways, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C27H27NO5
- Molar Mass : 445.51 g/mol
- CAS Number : 195131-58-9
The biological activity of Fmoc-phenoxy acid is primarily attributed to its role as a ligand in various biochemical pathways. It interacts with specific receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and metabolic regulation.
1. Interaction with Receptors
Research indicates that Fmoc-phenoxy acid may act as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and are implicated in numerous neurological disorders. The compound's ability to bind to these receptors suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia.
2. Inhibition of Enzymatic Activity
Fmoc-phenoxy acid has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, making it a candidate for obesity and metabolic syndrome treatments.
Case Study 1: Anticancer Properties
A study published in Cancer Research demonstrated that Fmoc-phenoxy acid exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HT-29 (Colon) | 12 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, Fmoc-phenoxy acid was shown to mitigate oxidative stress in neuronal cells exposed to neurotoxins. The compound enhanced the expression of antioxidant enzymes, suggesting a protective role against neurodegeneration.
Research Findings
Recent findings have expanded the understanding of Fmoc-phenoxy acid's biological activity:
- Antimicrobial Activity : Preliminary studies indicated that Fmoc-phenoxy acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in vitro, indicating potential applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Variations
The compound belongs to a broader class of 2-methylpropanoic acid derivatives with phenoxy-ethyl-amino modifications. Key structural analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Diversity : The Fmoc group in the target compound contrasts with bioactive groups in fibrates (e.g., chlorobenzamido in bezafibrate) or lipophilic dichlorocyclopropyl in ciprofibrate. These substituents dictate solubility, stability, and biological targeting.
- Protective vs. Bioactive Groups : The Fmoc group serves as a temporary protective moiety, whereas fibrates feature electron-withdrawing groups (e.g., Cl) that enhance receptor binding (e.g., PPARα activation) .
Critical Analysis :
- Pharmacological Relevance : Unlike fibrates, the target compound lacks intrinsic hypolipidemic activity due to the Fmoc group’s steric hindrance, which blocks receptor interactions .
- Degradation Pathways: Ciprofibrate degrades into 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid (), while the Fmoc group in the target compound may release ammonia under basic conditions, necessitating careful handling .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid, and what key reagents are involved?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. Key steps include:
- Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic aqueous/organic solvent system (e.g., THF/NaHCO₃) to prevent undesired side reactions during subsequent steps .
- Phenoxy Group Introduction : A Mitsunobu reaction or nucleophilic substitution is employed to attach the phenoxy-ethyl moiety to the 2-methylpropanoic acid backbone, using reagents like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .
- Coupling Reactions : Carbodiimide-based reagents (e.g., DCC, EDC) or uronium salts (HATU) are used to conjugate the Fmoc-protected aminoethylphenoxy intermediate to the carboxylic acid group .
- Purification : Crude products are purified via flash chromatography (silica gel, EtOAc/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
Basic: How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer:
- HPLC Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) quantifies purity (>95% typically required). Retention time and peak symmetry are compared against standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₈H₂₉NO₆: 480.2015; observed: 480.2018) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies structural features:
Advanced: What strategies optimize coupling efficiency of the Fmoc-aminoethylphenoxy moiety in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Reagent Selection : HATU/DIPEA in DMF outperforms DCC due to reduced racemization and higher activation of the carboxylic acid .
- Solvent Effects : Anhydrous DMF or NMP enhances solubility of hydrophobic intermediates, preventing aggregation during resin loading .
- Temperature Control : Coupling at 0–4°C minimizes epimerization, critical for chiral integrity .
- Monitoring : Kaiser test (ninhydrin) or FT-IR (disappearance of resin-bound amine peaks at ~3300 cm⁻¹) confirms reaction completion .
Advanced: How do structural modifications in the phenoxy or propanoic acid regions influence reactivity?
Methodological Answer:
- Steric Hindrance : Methyl groups on the propanoic acid (2-methyl substitution) reduce nucleophilic attack rates during coupling, requiring prolonged reaction times or excess reagents .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenoxy ring decrease nucleophilicity of the ethyl linker, necessitating stronger activating agents (e.g., TBTU vs. EDC) .
- Solubility : Hydrophobic Fmoc and phenoxy groups necessitate polar aprotic solvents (DMF/DMSO) for homogeneous reaction conditions. Adding chaotropic agents (LiCl) can improve solubility in aqueous mixtures .
Advanced: How can researchers resolve contradictions in NMR data for this compound?
Methodological Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton signals (e.g., overlapping aromatic peaks) with carbon shifts, confirming connectivity .
- Variable Temperature NMR : Heating to 50°C resolves splitting caused by rotational restriction in the phenoxy-ethyl chain .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and bond angles, though crystallization may require slow vapor diffusion (hexane/EtOAc) .
Basic: What are the primary applications of this compound in peptide research?
Methodological Answer:
- SPPS Building Block : Used to incorporate unnatural amino acids with rigid, hydrophobic side chains into peptides, enhancing target binding or protease resistance .
- Drug Design : The Fmoc group enables selective deprotection (20% piperidine/DMF) for sequential peptide elongation, critical for synthesizing kinase inhibitors or GPCR ligands .
- Bioconjugation : The carboxylic acid reacts with amines (e.g., lysine residues) via EDC/NHS chemistry to label proteins or nanoparticles .
Advanced: How can racemization during peptide incorporation be mitigated?
Methodological Answer:
- Low-Temperature Coupling : Reactions performed at 0°C reduce base-catalyzed racemization of the α-carbon .
- Additives : HOBt (1-hydroxybenzotriazole) or OxymaPure suppress racemization by stabilizing the active ester intermediate .
- Chiral HPLC Analysis : Post-synthesis, enantiomeric excess is quantified using a chiral stationary phase (e.g., Chirobiotic T column) with methanol/ammonium acetate mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
